molecular formula C8H9BrN2O2 B12095327 1-(2-Bromo-6-nitrophenyl)ethanamine

1-(2-Bromo-6-nitrophenyl)ethanamine

Cat. No.: B12095327
M. Wt: 245.07 g/mol
InChI Key: XSDCMCRUUHHQLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-6-nitrophenyl)ethanamine is an organic compound with the molecular formula C8H9BrN2O2 It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, along with an ethanamine side chain

Preparation Methods

The synthesis of 1-(2-Bromo-6-nitrophenyl)ethanamine typically involves multi-step organic reactions. One common method includes the bromination of 2-nitroacetophenone followed by a reductive amination process. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and a reducing agent such as sodium borohydride or lithium aluminum hydride for the amination step .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Bromo-6-nitrophenyl)ethanamine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Bromo-6-nitrophenyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in targeting specific biological pathways.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-nitrophenyl)ethanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

1-(2-Bromo-6-nitrophenyl)ethanamine can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical properties.

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

1-(2-bromo-6-nitrophenyl)ethanamine

InChI

InChI=1S/C8H9BrN2O2/c1-5(10)8-6(9)3-2-4-7(8)11(12)13/h2-5H,10H2,1H3

InChI Key

XSDCMCRUUHHQLG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=C1Br)[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.